molecular formula C17H24N2O4S B2632898 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine CAS No. 1207039-21-1

1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine

Cat. No.: B2632898
CAS No.: 1207039-21-1
M. Wt: 352.45
InChI Key: VVRAZKYZWQHEOG-UHFFFAOYSA-N
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Description

1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a methanesulfonyl group and a phenyloxane carbonyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methanesulfonyl and phenyloxane carbonyl groups. One common method involves the reaction of piperazine with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonylpiperazine. This intermediate is then reacted with 4-phenyloxane-4-carbonyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperazine ring provides structural stability, while the phenyloxane carbonyl group can participate in additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-4-(4-methylsulfanyl-benzyl)-piperazine
  • 1-methanesulfonyl-4-[(2,3,4-trimethoxyphenyl)carbonyl]piperazine
  • 1-methanesulfonyl-4-[(9H-xanthen-9-yl)carbonyl]piperazine

Uniqueness

1-methanesulfonyl-4-(4-phenyloxane-4-carbonyl)piperazine is unique due to its combination of a methanesulfonyl group and a phenyloxane carbonyl group on the piperazine ring.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(21,22)19-11-9-18(10-12-19)16(20)17(7-13-23-14-8-17)15-5-3-2-4-6-15/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAZKYZWQHEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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